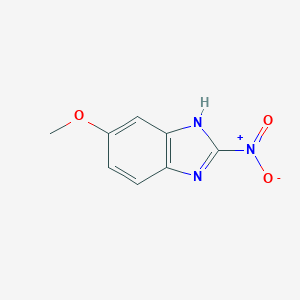

6-methoxy-2-nitro-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-methoxy-2-nitro-1H-benzimidazole is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are characterized by a six-membered benzene ring fused to a five-membered imidazole ring. The 5-methoxy-2-nitro- substitution introduces a methoxy group at the fifth position and a nitro group at the second position of the benzimidazole ring.

Vorbereitungsmethoden

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various aldehydes. For the specific synthesis of benzimidazole, 5-methoxy-2-nitro-, the following methods can be employed:

Metal-Free Synthesis: A novel route for the accelerated synthesis of benzimidazole and its derivatives in an ambient atmosphere has been reported.

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

6-methoxy-2-nitro-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas and a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions include amino-substituted benzimidazoles and other derivatives depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

6-Methoxy-2-nitro-1H-benzimidazole and its derivatives are recognized for their diverse pharmacological activities, including:

- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis .

- Anticancer Effects : The compound has demonstrated antiproliferative activity against cancer cell lines. Notably, derivatives have been synthesized that show enhanced activity against breast cancer cells (MDA-MB-231), with some exhibiting IC50 values as low as 16.38 µM . The mechanism often involves enzyme inhibition and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

- Antifungal Properties : Certain derivatives also display antifungal activity against pathogens like Candida albicans and Aspergillus niger, with minimal inhibitory concentration (MIC) values indicating moderate effectiveness .

Materials Science

In addition to its medicinal applications, this compound is utilized in materials science:

- Corrosion Inhibition : Benzimidazole derivatives are employed as corrosion inhibitors for metals and alloys, providing protective layers that prevent oxidation and degradation .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Synthesis of Other Compounds : It is used in the synthesis of various organic compounds due to its versatile reactivity. This includes the development of new pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of this compound derivatives, researchers synthesized multiple analogs and tested them against a range of bacterial strains. Results indicated that certain derivatives exhibited potent activity against both aerobic and anaerobic bacteria, highlighting their potential as alternative treatments for resistant infections .

Case Study 2: Anticancer Activity Investigation

A series of benzimidazole derivatives were synthesized to assess their anticancer properties. Among these, one derivative showed significant inhibition of the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 µM. Molecular docking studies revealed strong interactions with key amino acids in target proteins involved in cancer proliferation .

Wirkmechanismus

The mechanism of action of benzimidazole, 5-methoxy-2-nitro- involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: Benzimidazole derivatives are known to inhibit various enzymes, including those involved in DNA replication and repair.

Reactive Oxygen Species (ROS) Generation: Some benzimidazole derivatives induce apoptosis in cancer cells by increasing intracellular ROS levels and decreasing mitochondrial membrane potential.

Vergleich Mit ähnlichen Verbindungen

6-methoxy-2-nitro-1H-benzimidazole can be compared with other similar compounds, such as:

2-Mercaptobenzimidazole: This compound has a thiol group at the second position instead of a nitro group.

5-Nitrobenzimidazole: This compound has a nitro group at the fifth position instead of the second position.

2-Aminobenzimidazole: This compound has an amino group at the second position instead of a nitro group.

The unique combination of the methoxy and nitro groups in benzimidazole, 5-methoxy-2-nitro-, may confer distinct properties that make it particularly useful in specific applications.

Eigenschaften

CAS-Nummer |

10045-42-8 |

|---|---|

Molekularformel |

C8H7N3O3 |

Molekulargewicht |

193.16 g/mol |

IUPAC-Name |

6-methoxy-2-nitro-1H-benzimidazole |

InChI |

InChI=1S/C8H7N3O3/c1-14-5-2-3-6-7(4-5)10-8(9-6)11(12)13/h2-4H,1H3,(H,9,10) |

InChI-Schlüssel |

OIFNPDLEMUEBIV-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)N=C(N2)[N+](=O)[O-] |

Kanonische SMILES |

COC1=CC2=C(C=C1)N=C(N2)[N+](=O)[O-] |

Key on ui other cas no. |

10045-42-8 |

Synonyme |

Benzimidazole,5-methoxy-2-nitro-(8CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.